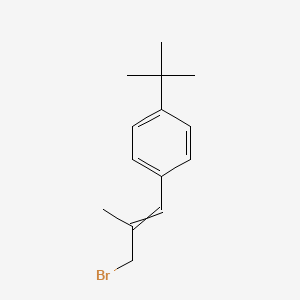
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester is an organic compound that belongs to the class of picolinates It is characterized by a picolinic acid core with a methyl ester group at the 5-position and a chloromethyl group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester can be synthesized through several methods. One common approach involves the chloromethylation of methyl picolinate. This reaction typically uses chloromethyl methyl ether (MOM-Cl) as the chloromethylating agent in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent product quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This reactivity is harnessed in the design of inhibitors or activators of specific enzymes or receptors. The picolinate core can also coordinate with metal ions, influencing the compound’s biological activity and stability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloropicolinate
- Methyl 6-chloropicolinate
- Methyl 5-bromomethylpicolinate
Uniqueness
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester is unique due to the specific positioning of the chloromethyl group at the 5-position, which imparts distinct reactivity and selectivity in chemical reactions. This positional isomerism can lead to different biological activities and applications compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications. Continued exploration of its synthesis, reactions, and applications will likely yield further insights and innovations.
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
methyl 5-(chloromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,4H2,1H3 |
InChI Key |
VLNWWGBYFYMVIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(6-methoxy-3-nitro-2-pyridyl-amino)ethyl]acetamide](/img/structure/B8287528.png)
![2-[2,2-Bis(methyloxy)ethyl]isothiazolidine 1,1-dioxide](/img/structure/B8287548.png)

![N-[4-(1H-indol-4-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B8287559.png)


![3-Benzyl 8-(tert-butyl) 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B8287589.png)



![3-(4-Nitrobenzyl)isothiazolo[5,4-d]pyrimidin-4-amine](/img/structure/B8287601.png)

